molecular formula C9H16N2O2 B11909881 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 130492-93-2

3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B11909881
CAS No.: 130492-93-2
M. Wt: 184.24 g/mol
InChI Key: QXKZARQKWLISIH-UHFFFAOYSA-N
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Description

3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[45]dec-2-ene is a spiro compound characterized by a unique structure that includes an oxa-diazaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), where it binds to the active site of the enzyme and inhibits its activity . This inhibition can modulate various signaling pathways involved in metabolic and inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene stands out due to its specific methoxy and methyl substitutions, which confer unique chemical properties and biological activities. These substitutions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

130492-93-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C9H16N2O2/c1-11-5-3-9(4-6-11)7-8(12-2)10-13-9/h3-7H2,1-2H3

InChI Key

QXKZARQKWLISIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(=NO2)OC

Origin of Product

United States

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